4-[(Dimethylamino)methyl]benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJOSIKBZAKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dimethylamino Methyl Benzohydrazide
Synthesis of the Benzohydrazide (B10538) Core
Ester Precursor Route via Hydrazinolysis
A widely utilized and straightforward method for the synthesis of benzohydrazides is the hydrazinolysis of a corresponding methyl or ethyl benzoate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine (B178648) hydrate (B1144303).
The general reaction is as follows:
R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O
In the context of synthesizing 4-[(Dimethylamino)methyl]benzohydrazide, this route would ideally start from methyl 4-[(dimethylamino)methyl]benzoate. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695) or methanol (B129727). nih.govnepjol.infonih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess solvent and hydrazine are removed under reduced pressure, and the resulting crude benzohydrazide can be purified by recrystallization.
For instance, a general procedure for a similar compound, 4-methoxybenzohydrazide, involves refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol for several hours. nih.gov The product is then obtained after evaporation of the solvent and recrystallization. A similar protocol would be directly applicable to the synthesis of this compound from its corresponding methyl ester.
Acyl Halide Routes
An alternative and often more reactive route to the benzohydrazide core involves the use of an acyl halide, typically an acyl chloride, as the starting material. This method offers the advantage of higher reactivity, which can lead to shorter reaction times. The reaction proceeds via a nucleophilic attack of hydrazine on the highly electrophilic carbonyl carbon of the acyl chloride.
The general reaction is:
R-COCl + 2N₂H₄ → R-CONHNH₂ + N₂H₅⁺Cl⁻
For the synthesis of this compound, the precursor would be 4-[(dimethylamino)methyl]benzoyl chloride. The reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity of the reaction. A base, such as sodium hydroxide (B78521) or an organic base, is often added to neutralize the hydrochloric acid generated during the reaction. rsc.org
A relevant preparative example is the synthesis of other substituted benzohydrazides, where the corresponding benzoyl chloride is reacted with hydrazine monohydrate in the presence of a base at a controlled temperature. rsc.org The resulting product precipitates out of the reaction mixture and can be collected by filtration and purified.
Introduction of the 4-[(Dimethylamino)methyl] Substituent
The introduction of the 4-[(Dimethylamino)methyl] group can be achieved through two main strategies: either by starting with a benzoic acid derivative that already contains this substituent (pre-functionalization) or by adding the substituent to a pre-formed benzohydrazide scaffold (post-synthesis derivatization).
Strategies for Pre-functionalization of the Benzoic Acid Precursor
The most direct and commonly employed strategy is to begin with a benzoic acid precursor that is already functionalized with the 4-[(dimethylamino)methyl] group. The key starting material for this approach is 4-[(Dimethylamino)methyl]benzoic acid. bldpharm.comnih.gov
This pre-functionalized benzoic acid can then be converted to either the corresponding ester (for the hydrazinolysis route) or the acyl chloride (for the acyl halide route) as described in the previous sections. The synthesis of 4-((Dimethylamino)methyl)benzoic acid itself can be achieved through various organic reactions, a common one being the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, potentially p-toluic acid), formaldehyde, and a secondary amine (dimethylamine).
While the direct Mannich reaction on p-toluic acid might present challenges, alternative multi-step syntheses of 4-((Dimethylamino)methyl)benzoic acid have been developed and the compound is commercially available. bldpharm.com
Post-synthesis Derivatization Approaches on the Benzohydrazide Scaffold
In theory, the 4-[(dimethylamino)methyl] group could be introduced onto a pre-existing benzohydrazide molecule. One potential, though less common, approach could involve the N-alkylation of a suitable precursor, such as 4-(aminomethyl)benzohydrazide, with a methylating agent. However, this method can be prone to side reactions, such as over-alkylation, and may require careful control of reaction conditions.
Another hypothetical post-synthesis modification could be a variation of the Mannich reaction directly on a benzohydrazide with an appropriate activating group. However, the reactivity of the benzohydrazide moiety under Mannich conditions would need to be carefully considered to avoid undesired side reactions at the hydrazide nitrogen atoms. Due to the potential for lower yields and more complex purification, pre-functionalization of the benzoic acid precursor is generally the preferred synthetic strategy.
Optimization of Reaction Conditions and Yield for Academic Synthesis
For the academic synthesis of this compound, the optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include reaction time, temperature, solvent, and the stoichiometry of the reactants.
For the ester precursor route , the reaction time for hydrazinolysis can often be several hours. Monitoring the reaction by TLC is essential to determine the point of completion and avoid unnecessary heating that could lead to side product formation. The choice of alcohol as a solvent (methanol vs. ethanol) can also influence the reaction rate and the ease of product isolation.
The following table provides a general overview of typical reaction conditions and expected yields for the synthesis of substituted benzohydrazides, which can be adapted for the synthesis of this compound.
| Synthetic Route | Precursor | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Ester Hydrazinolysis | Methyl 4-[(dimethylamino)methyl]benzoate | Hydrazine hydrate | Methanol or Ethanol | Reflux | 4-8 hours | 70-90% |
| Acyl Halide | 4-[(Dimethylamino)methyl]benzoyl chloride | Hydrazine hydrate, Base (e.g., NaOH) | Dichloromethane or THF | 0 °C to room temp. | 1-3 hours | 80-95% |
This table presents generalized data based on analogous reactions for substituted benzohydrazides. Actual yields may vary depending on the specific experimental setup and purification methods.
Ultimately, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the equipment available in the laboratory. For academic purposes, the ester hydrazinolysis route is often favored due to its operational simplicity and the use of less hazardous reagents compared to acyl chlorides.
Reactivity and Chemical Transformations of 4 Dimethylamino Methyl Benzohydrazide
Reactions Involving the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a versatile pharmacophore and a key intermediate in organic synthesis. Its reactivity is characterized by the nucleophilicity of the terminal nitrogen atom and its ability to undergo condensation and cyclization reactions.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones
The reaction of carboxylic acid hydrazides with aldehydes or ketones is an efficient and widely used method to produce N-substituted hydrazones. jcu.cz 4-[(Dimethylamino)methyl]benzohydrazide readily undergoes condensation with various aromatic aldehydes. This reaction typically involves mixing the hydrazide and the aldehyde in a solvent such as methanol (B129727), sometimes with gentle heating, to yield the corresponding Schiff base or hydrazone. acs.org
For instance, a series of novel hydrazone compounds have been prepared through the condensation of 4-dimethylaminobenzohydrazide with aldehydes like 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 3-methoxybenzaldehyde. wustl.edu These reactions serve as a crucial step in synthesizing more complex molecules with diverse applications. wustl.edu
| Reactant 1 | Aldehyde Reactant | Solvent | Resulting Hydrazone Product | Reference |
|---|---|---|---|---|
| This compound | 4-Dimethylaminobenzaldehyde | Methanol | N'-(4-(dimethylamino)benzylidene)-4-((dimethylamino)methyl)benzohydrazide | wustl.edu |
| This compound | 2-Chloro-5-nitrobenzaldehyde | Methanol | N'-(2-chloro-5-nitrobenzylidene)-4-((dimethylamino)methyl)benzohydrazide | wustl.edu |
| This compound | 3-Methoxybenzaldehyde | Methanol | N'-(3-methoxybenzylidene)-4-((dimethylamino)methyl)benzohydrazide | wustl.edu |
| This compound | 2-Methoxybenzaldehyde | Methanol | N'-(2-methoxybenzylidene)-4-((dimethylamino)methyl)benzohydrazide | acs.org |
Acylation and Sulfonylation of the Hydrazide Nitrogen
The nitrogen atoms of the hydrazide group are nucleophilic and can be targeted by acylating and sulfonylating agents. Acylation of arylhydrazines with agents like acid anhydrides can lead to the formation of N,N'-diacylphenylhydrazines. wustl.edu This suggests that this compound can be further functionalized at the hydrazide moiety. For example, reaction with acetic acid or formic acid can lead to partial acetylation or formylation of the hydrazide, which can occur as a side reaction in certain synthetic procedures. nih.gov
Similarly, sulfonylation is a plausible transformation. Sulfonyl hydrazides are typically synthesized by reacting a hydrazine (B178648) with a sulfonyl chloride or anhydride. These resulting sulfonyl hydrazides are stable, easy-to-handle compounds that can act as alternatives to sulfinic acids or sulfonyl halides in various organic transformations. This indicates that this compound could react with sulfonylating agents to form N-sulfonylated derivatives, which could then be used in further synthetic applications such as the sulfonylation of other organic molecules.
Cyclocondensation Reactions Leading to Heterocyclic Systems
Hydrazones derived from this compound are valuable intermediates for synthesizing heterocyclic compounds. jcu.cz These hydrazones can undergo cyclization or cyclocondensation reactions to form stable ring structures.
A notable example is the synthesis of 1,3-benzothiazin-4-one derivatives. This is achieved through the cyclization reaction of N-substituted hydrazones (formed from this compound and various aldehydes) with thiosalicylic acid. jcu.cz Furthermore, it is a general principle that hydrazones can be converted into substituted 1,3,4-oxadiazolines when heated in the presence of acetic anhydride. researchgate.net These transformations highlight the utility of this compound as a scaffold for building a variety of heterocyclic systems.
Reactions Involving the Dimethylaminomethyl Group
The dimethylaminomethyl group [-CH₂N(CH₃)₂] attached to the benzene (B151609) ring possesses a tertiary amine, which is basic and nucleophilic. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom.
Quaternization and Salt Formation
The tertiary amine of the dimethylaminomethyl group is basic and readily undergoes quaternization when treated with alkylating agents. wikipedia.org This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. The structural analog, N,N-dimethylbenzylamine, is known to react with alkyl halides, such as hexyl bromide or 1-bromooctane, to form the corresponding quaternary ammonium salts. jcu.czwikipedia.org The reaction is typically carried out by refluxing the amine with the alkyl halide in a solvent like ethanol (B145695). jcu.cz Dimethyl sulfate (B86663) is another effective agent for the quaternization of tertiary amines, often in a high-temperature, solvent-free process. google.com
This transformation is significant as it introduces a permanent positive charge onto the molecule, which can dramatically alter its physical and biological properties.
| Amine Substrate | Alkylating Agent | General Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| N,N-Dimethylbenzylamine | n-Alkylbromide (RX) | [C₆H₅CH₂N(CH₃)₂R]⁺X⁻ | Reflux in ethanol | jcu.czwikipedia.org |
| Tertiary Amines | Dimethyl sulfate | Quaternary ammonium methyl sulfate | High temperature, solvent-free | google.com |
Potential for Nucleophilic Substitution at the Methyl Carbon
Direct nucleophilic substitution at one of the methyl carbons of the uncharged dimethylaminomethyl group is generally not a favored reaction pathway. The carbon atoms of the N-methyl groups are not highly electrophilic, and the tertiary amine itself is a nucleophile. Therefore, the nitrogen atom is the primary site of reaction with electrophiles, leading to quaternization as described above.
However, once the nitrogen is quaternized to form a quaternary ammonium salt, the situation changes. The resulting positively charged nitrogen atom is a powerful electron-withdrawing group, which makes the attached methyl groups more susceptible to nucleophilic attack. This can lead to a dealkylation reaction, which is a form of nucleophilic substitution where the nucleophile attacks a methyl group and the neutral tertiary amine acts as the leaving group. While this is a known reaction for quaternary ammonium salts, it is a subsequent reaction that occurs after quaternization, rather than a primary transformation of the parent this compound. Under typical conditions, direct nucleophilic attack on the methyl carbons of the starting material is not a significant chemical transformation.
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific databases and publicly available literature, no research pertaining to the reactivity, chemical transformations, or chemoselective reactions of the specific compound This compound could be identified.
The performed searches consistently yielded results for a structurally similar but distinct compound, 4-(dimethylamino)benzohydrazide (B100993) . The key structural difference between these two molecules is the presence of a methylene (B1212753) (-CH₂-) group that acts as a spacer between the dimethylamino group and the benzene ring in the requested compound, which is absent in the more commonly cited 4-(dimethylamino)benzohydrazide.
The available body of research, including studies on condensation and cyclization reactions, exclusively details the chemical behavior of 4-(dimethylamino)benzohydrazide. For instance, published articles describe the reaction of N-substituted 4-(dimethylamino)benzhydrazides with reagents like thiosalicylic acid to form heterocyclic systems. However, this information cannot be accurately attributed to this compound, as the structural difference would significantly influence its chemical reactivity and properties.
Due to the strict requirement to focus solely on This compound , and the absence of any specific data for this compound in the reviewed literature, it is not possible to generate the requested article on its unique chemoselective reactions. Providing information on the related compound would be scientifically inaccurate and would not adhere to the specified constraints of the request.
Coordination Chemistry and Metal Complexation of 4 Dimethylamino Methyl Benzohydrazide
Ligand Design and Potential Donor Atom Capabilities
The molecular structure of 4-[(Dimethylamino)methyl]benzohydrazide is characterized by a benzoyl group to which a hydrazide moiety (-CONHNH2) is attached at the carbonyl carbon, and a dimethylaminomethyl group (-(CH2)N(CH3)2) is substituted at the para position of the benzene (B151609) ring. This arrangement of functional groups provides multiple potential coordination sites, making it a versatile ligand in the formation of metal complexes. The molecule is essentially flat, which can influence its packing in crystal structures and its interaction with metal ions. nih.govresearchgate.net
The hydrazide moiety contains two adjacent nitrogen atoms, both of which are potential donor sites. The terminal amino nitrogen (-NH2) and the adjacent secondary amine nitrogen (-NH-) can both coordinate to a metal ion. In many hydrazide-based ligands, these nitrogen atoms can bridge two metal centers or coordinate to the same metal center, contributing to the formation of polynuclear or stable mononuclear complexes, respectively. The spatial arrangement of the hydrazido group is a key factor in its coordination behavior. nih.gov
The carbonyl oxygen atom of the hydrazide group is a strong potential donor atom. Its lone pairs of electrons are readily available for coordination with a metal ion. A common coordination mode for benzohydrazide (B10538) derivatives involves the formation of a five-membered chelate ring through the coordination of the carbonyl oxygen and the imine nitrogen atom of a Schiff base derivative, or the amino nitrogen of the hydrazide itself. nih.govsamipubco.com This chelation significantly enhances the stability of the resulting metal complex.
The presence of the dimethylaminomethyl group at the para position of the benzene ring introduces an additional potential coordination site: the tertiary amine nitrogen. Depending on the conformational flexibility of the ligand and the geometric preferences of the metal ion, this nitrogen atom can participate in coordination. Its involvement would lead to the formation of larger chelate rings or facilitate the formation of bridged polymeric structures.
Owing to the presence of the carbonyl oxygen, the two hydrazide nitrogens, and the tertiary amine nitrogen, this compound has the potential to act as a multidentate ligand. It can coordinate to a metal ion in a bidentate, tridentate, or even tetradentate fashion. For instance, it can act as a bidentate ligand by coordinating through the carbonyl oxygen and the terminal amino nitrogen. If the tertiary amine nitrogen also participates in coordination, it can behave as a tridentate ligand. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The ability of related benzohydrazide Schiff base ligands to act as tridentate ligands has been documented. samipubco.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.
Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with ligands like this compound. The synthesis typically involves mixing stoichiometric amounts of the ligand and the desired metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695) or methanol (B129727). The reaction mixture may be heated to facilitate the complexation reaction. Upon cooling or evaporation of the solvent, the metal complex often precipitates out and can be isolated by filtration.
Based on studies of similar benzohydrazide-derived ligands, it is anticipated that this compound would form complexes with various geometries depending on the metal ion. For example, Cu(II), Ni(II), and Co(II) complexes are often found in octahedral or distorted octahedral geometries. samipubco.comresearchgate.net Zn(II) and Cd(II) complexes, having a d10 electronic configuration, typically form tetrahedral complexes. samipubco.com Pd(II) complexes, on the other hand, generally favor a square planar geometry. samipubco.com
Table 1: Expected Geometries of Metal Complexes with Benzohydrazide-type Ligands
| Metal Ion | Expected Coordination Geometry |
| Cu(II) | Octahedral / Distorted Octahedral |
| Ni(II) | Octahedral |
| Co(II) | Octahedral |
| Zn(II) | Tetrahedral |
| Mn(II) | Octahedral |
| Cd(II) | Tetrahedral |
| Pd(II) | Square Planar |
Scientific Literature Lacks Data on the Coordination Chemistry of this compound
Following a comprehensive search of scientific databases and scholarly articles, no specific information was found regarding the coordination chemistry and metal complexation of the compound This compound . The existing literature focuses on structurally related but distinct compounds, primarily 4-(Dimethylamino)benzohydrazide (B100993) and its Schiff base derivatives (hydrazones).
The key structural difference lies in the substituent at the 4-position of the benzohydrazide core. The requested compound features a dimethylamino group linked to the benzene ring via a methylene (B1212753) (-CH2-) bridge. In contrast, the widely studied 4-(Dimethylamino)benzohydrazide has the dimethylamino group directly attached to the aromatic ring. This seemingly minor structural variance results in different electronic and steric properties, meaning the coordination behavior of one cannot be extrapolated to the other.
Research on the coordination chemistry of 4-(Dimethylamino)benzohydrazide and its derivatives is extensive. These studies detail the synthesis of various metal complexes and their characterization using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. redalyc.orgresearchgate.netresearchgate.netnih.gov They also investigate metal-to-ligand stoichiometries, coordination geometries (such as octahedral or tetrahedral), and the stability of the resulting complexes. researchgate.netnih.gov
Further research would be required to synthesize and characterize metal complexes of this compound to generate the data needed to fulfill the specified article outline. Until such studies are published, information on this specific area of coordination chemistry remains unavailable.
Theoretical and Computational Investigations of 4 Dimethylamino Methyl Benzohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory)
No specific data has been found for the quantum chemical calculations of 4-[(Dimethylamino)methyl]benzohydrazide.
Optimization of Molecular Geometries and Conformational Analysis
No specific data has been found regarding the optimized molecular geometry or conformational analysis of this compound.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
No specific data has been found regarding the Frontier Molecular Orbitals (HOMO-LUMO) analysis or energy gaps for this compound.
Vibrational Frequency Analysis and Spectroscopic Correlations
No specific data has been found concerning the theoretical vibrational frequencies or spectroscopic correlations for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
No specific data has been found from Natural Bond Orbital (NBO) analysis for this compound.
Computational Studies of Metal-Ligand Binding
No specific data has been found for the computational studies of metal-ligand binding involving this compound.
Calculation of Association Energies in Coordination Complexes
No specific data has been found on the calculated association energies of this compound in coordination complexes.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry:Precise molecular mass determination data from HRMS for this specific compound is not publicly documented.
Without primary or referenced experimental data, a scientifically accurate article adhering to the specified outline for 4-[(Dimethylamino)methyl]benzohydrazide cannot be constructed.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, revealing key structural parameters.
A comprehensive crystallographic study would yield detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it would elucidate the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding. For this compound, potential hydrogen bonds could involve the hydrazide functional group (-CONHNH2) and the dimethylamino group.
While specific experimental data for this compound is not available, a typical crystallographic data table would present the following parameters:
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as experimental data is not publicly available.)
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅N₃O |
| Formula Weight | 193.25 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per unit cell) | Value |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.
For this compound, with the chemical formula C₁₀H₁₅N₃O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (C, H, N, O).
Calculation of Theoretical Elemental Composition:
Molecular Formula: C₁₀H₁₅N₃O
Molar Mass: (10 * 12.011) + (15 * 1.008) + (3 * 14.007) + (1 * 15.999) = 193.24 g/mol
Percentage of Carbon (C): (10 * 12.011 / 193.24) * 100 = 62.15%
Percentage of Hydrogen (H): (15 * 1.008 / 193.24) * 100 = 7.80%
Percentage of Nitrogen (N): (3 * 14.007 / 193.24) * 100 = 21.74%
Percentage of Oxygen (O): (1 * 15.999 / 193.24) * 100 = 8.28%
Experimental results from an elemental analyzer would be expected to closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 62.15% | Data not publicly available |
| Hydrogen (H) | 7.80% | Data not publicly available |
| Nitrogen (N) | 21.74% | Data not publicly available |
Exploration of Non Biological and Non Clinical Applications
Catalysis Research: Application in Chemical Transformations
The structural features of 4-[(Dimethylamino)methyl]benzohydrazide, specifically the hydrazide functional group and the dimethylamino moiety, make it a promising candidate for applications in catalysis. The nitrogen and oxygen atoms in the hydrazide group can act as coordination sites for metal ions, while the dimethylamino group can influence the electronic properties of the molecule.
Benzohydrazide (B10538) derivatives are known to form stable complexes with various transition metals. These metal complexes have been investigated for their catalytic activities in a range of organic transformations. While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly Schiff bases formed through condensation with aldehydes or ketones, have shown significant potential.
For instance, the Schiff base derivative (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide, which shares a similar structural backbone, has been used to synthesize metal complexes with Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II). These complexes are noted for their stability and have been suggested for potential use in catalysis. The presence of the dimethylamino group in such ligands can enhance the catalytic activity of the metal center by modulating its electron density.
The general applicability of hydrazone-metal complexes in catalysis is well-established. They have been employed in reactions such as the oxidation of aniline (B41778) and C-N coupling reactions. It is plausible that metal complexes of this compound could exhibit similar catalytic prowess. The ability of the hydrazide ligand to stabilize different oxidation states of the metal center is a key factor in their catalytic potential.
The electrochemical behavior of hydrazone derivatives suggests their potential involvement in redox processes. The hydrazone linkage (-C=N-NH-) can undergo oxidation and reduction, making ligands derived from this compound potentially redox-active. This property is crucial for catalytic cycles that involve changes in the oxidation state of the catalyst.
Studies on substituted hydrazones have shown that they can exhibit multiple cathodic peaks in cyclic voltammetry, indicating their ability to accept electrons. The redox properties of these compounds are influenced by the substituents on the aromatic rings. The electron-donating dimethylamino group in this compound would likely influence its redox potential and that of its metal complexes, a factor that could be harnessed in designing catalysts for specific redox reactions.
Materials Science Research
In the realm of materials science, the ability of this compound to form well-defined structures through coordination and non-covalent interactions is of significant interest.
The hydrazide moiety is an excellent functional group for directing the self-assembly of molecules through hydrogen bonding. The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. Crystal structure analyses of this compound and its derivatives reveal extensive intermolecular hydrogen bonding networks, leading to the formation of chains and more complex supramolecular architectures. researchgate.netnih.gov
This inherent ability for self-assembly makes this compound a valuable building block in supramolecular chemistry. The predictable formation of hydrogen-bonded structures is a foundational principle in the design of molecular machines and other functional supramolecular systems.
The coordinating ability of the hydrazide group makes this compound and its derivatives suitable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. The properties of these materials can be tuned by changing the metal ion or the organic ligand.
Analytical Chemistry Research
The ability of hydrazide and hydrazone derivatives to form colored or fluorescent complexes with specific metal ions has led to their widespread use in analytical chemistry as chemosensors.
Hydrazones derived from 4-(dimethylamino)benzohydrazide (B100993) have been synthesized and characterized. nih.govresearchgate.net The reaction of these compounds with metal ions can lead to a change in their spectroscopic properties, such as a shift in the absorption or emission wavelength, which can be used for the qualitative and quantitative determination of the metal ion.
The dimethylamino group in these molecules can enhance their sensitivity and selectivity as chemosensors. For example, a benzohydrazide-based Schiff base has been successfully used for the colorimetric and fluorometric detection of Ni²⁺ and Cu²⁺ ions in aqueous media. Given these precedents, it is highly probable that this compound and its derivatives could be developed into effective chemosensors for various environmentally and biologically important ions.
Below is a table summarizing the potential non-biological applications of this compound based on the properties of its derivatives and related compounds.
| Field of Application | Specific Role/Use | Relevant Structural Features | Supporting Evidence from Related Compounds |
| Catalysis | Ligand for homogeneous and heterogeneous catalysts | Hydrazide group for metal coordination; Dimethylamino group for electronic tuning | Metal complexes of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide show potential in catalysis. |
| Component in redox-active catalysts | Redox-active hydrazone linkage | Electrochemical studies on substituted hydrazones demonstrate their redox activity. | |
| Materials Science | Building block for supramolecular assemblies | Hydrogen bonding capabilities of the hydrazide group | Crystal structures show extensive hydrogen bonding networks. |
| Ligand for coordination polymers and MOFs | Metal coordinating sites in the hydrazide group | General use of benzohydrazide derivatives in the synthesis of coordination polymers. | |
| Analytical Chemistry | Chemosensor for metal ion detection | Formation of colored/fluorescent complexes | Hydrazone derivatives of other benzohydrazides are effective chemosensors. |
Use as Reagents in Metal Ion Detection and Quantification
There is no specific information available in the searched literature detailing the use of this compound as a reagent for detecting or quantifying metal ions. However, the broader class of compounds known as hydrazones, which can be synthesized from hydrazides, are recognized for their applications in analytical chemistry, including the spectrophotometric determination of metal ions. These molecules can act as chelating agents, forming colored complexes with various metal ions, which allows for their detection and quantification. For instance, materials containing azomethine and 1,3,4-oxadiazole (B1194373) groups, which share structural similarities, are noted as promising for the detection of Co²⁺ and Cu²⁺ ions due to their simplicity, low cost, and high sensitivity.
The fundamental mechanism involves the formation of a coordination bond between the metal ion and the electron-donating atoms (like nitrogen and oxygen) present in the hydrazone structure. This interaction often leads to a change in the electronic properties of the molecule, resulting in a measurable signal, such as a shift in the UV-Visible absorption spectrum.
Table 1: General Characteristics of Hydrazone-Based Metal Ion Detection
| Feature | Description |
| Mechanism | Chelation/Coordination Complex Formation |
| Detected Analytes | Various transition metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺) |
| Detection Method | Spectrophotometry (UV-Vis) |
| Principle | Formation of a colored complex upon binding with the metal ion, leading to a change in absorbance. |
This table represents general findings for the hydrazone class of compounds, as no specific data exists for this compound.
Application in Sensor Development
No specific studies detailing the application of this compound in sensor development were found. However, related chemical structures are integral to various sensing technologies.
Fluorescent Sensors: Molecules with similar functional groups are often investigated as fluorescent probes. The sensing mechanism typically relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of excimers/exciplexes upon interaction with an analyte. For example, fluorescent sensors based on metal-organic frameworks (MOFs) are widely used for detecting hazardous materials due to their high sensitivity and rapid response. While not directly involving the specified compound, these principles illustrate the potential utility of complex organic molecules in creating optical sensors.
Electrochemical Sensors: The development of electrochemical sensors often utilizes organic compounds that can be immobilized on an electrode surface to facilitate the detection of a target analyte. For instance, a different compound, 4-dimethylaminoantipyrine (4-DMAA), has been described as a general electrochemical indicator for immunosensors, where its oxidation at a low anodic potential is used to signal biological recognition events. This highlights how dimethylamino functional groups can participate in electrochemical processes relevant to sensing. Modified electrodes using various polymers or organic molecules are a cornerstone of modern electroanalytical chemistry for detecting substances ranging from metal ions to organic pollutants.
Table 2: Potential Sensor Mechanisms for Related Compound Classes
| Sensor Type | Operating Principle | Potential Analytes |
| Fluorescent | Analyte binding modulates fluorescence intensity or wavelength (e.g., via PET or ICT). | Metal ions, small molecules (e.g., hydrazine) |
| Electrochemical | Analyte interaction causes a change in current, potential, or impedance at a modified electrode surface. | Biomolecules, environmental pollutants |
| Colorimetric | Binding event leads to a visible color change, often enabling naked-eye detection. | Metal ions, anions |
This table is illustrative of sensor applications for related chemical structures, as no data was found for this compound.
Role in Industrial Chemical Processes
There is no information available regarding the role of this compound in industrial chemical processes, such as its use as a chemical preservative or in polymer and glue chemistry.
Research into related compounds provides some context for potential, though unverified, applications. For example, certain amine derivatives, such as ethyl-4-(dimethylamino)benzoate, have been investigated as co-initiators in the polymerization of aqueous acidic adhesive formulations used in dentistry. This suggests that the dimethylamino functional group can play a role in polymerization reactions. However, this is speculative and does not directly apply to the benzohydrazide structure . The hydrazide functional group itself is a versatile chemical intermediate, but its specific application in industrial polymers or as a preservative under the name this compound is not documented in the searched scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal recrystallization conditions for obtaining high-purity 4-[(Dimethylamino)methyl]benzohydrazide crystals?
- Methodological Answer : Recrystallization from hot 95% ethanol yields colorless needles with high crystallinity. Single-crystal X-ray diffraction (SCXRD) confirms a monoclinic system (space group C2/c) with unit cell parameters . This method ensures minimal impurities and structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., N-H, C=O stretches) in the 3200–1600 cm range.
- H NMR : Confirm proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm).
- Elemental Analysis (CHN) : Verify purity and stoichiometry (e.g., CHNO, ) .
- SCXRD : Resolve molecular geometry and hydrogen-bonding networks .
Q. How can researchers validate the compound’s structural identity when spectroscopic data is ambiguous?
- Methodological Answer : Combine SCXRD (to resolve bond lengths/angles) with Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular interactions (e.g., O-HN, C-HO). Cross-validate with DFT-calculated IR/NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
